Eupalinolide B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H30O9 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

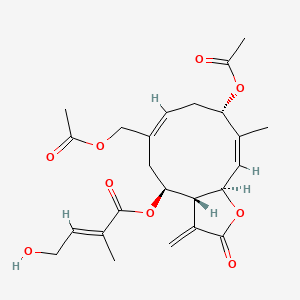

[(3aR,4S,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19-,20+,21-,22-/m0/s1 |

InChI Key |

HPWMABTYJYZFLK-JNTIYTLOSA-N |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Isolation of Eupalinolide B from Eupatorium lindleyanum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the isolation and purification of Eupalinolide B, a sesquiterpenoid lactone, from the plant Eupatorium lindleyanum. This compound has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-tumor properties.[1][2] This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes the isolation workflow and associated biological signaling pathways.

Quantitative Data Summary

The concentration and successful isolation of this compound from Eupatorium lindleyanum have been documented in scientific literature. The following tables summarize key quantitative findings.

Table 1: Concentration of this compound in Different Plant Parts

| Plant Part | Average Concentration (mg/g) |

| Flowers | 12.681 ± 1.688 |

| Leaves | 5.469 ± 0.710 |

| Stems | 0.295 ± 0.082 |

Data sourced from a study on the metabolic profile of Eupatorium lindleyanum[3][4]

Table 2: Preparative Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)

| Starting Material | Amount of Starting Material (mg) | Two-Phase Solvent System | Yield of this compound (mg) | Purity of this compound (%) |

| n-butanol fraction of ethanol extract | 540 | n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) | 19.3 | 97.1 |

Data from a study on the preparative isolation of sesquiterpenoid lactones from Eupatorium lindleyanum DC.[5][6][7]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from Eupatorium lindleyanum.

Plant Material and Pre-treatment

The aerial parts of Eupatorium lindleyanum are typically used for the isolation of this compound.[7] Recent studies indicate that the flowers contain the highest concentration of this compound.[3][4] The plant material is first dried and then pulverized to increase the surface area for efficient extraction.

Extraction and Fractionation

A common method for extracting this compound involves solvent extraction followed by fractionation.

-

Ethanol Extraction: The powdered plant material is subjected to percolation with ethanol.[8] The resulting extract is then concentrated under reduced pressure to remove the solvent.[7]

-

Solvent Partitioning: The concentrated ethanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[7] This process separates compounds based on their solubility. The n-butanol fraction is typically enriched with sesquiterpenoid lactones, including this compound.[5][7]

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for the preparative separation of natural products, as it avoids irreversible adsorption onto a solid support.[7]

-

Two-Phase Solvent System Selection: The choice of the solvent system is critical for successful separation. For the isolation of this compound, a two-phase system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 has been shown to be effective.[5][6][7]

-

HSCCC Operation:

-

The HSCCC instrument is filled with the upper phase (the stationary phase) of the selected solvent system.

-

The apparatus is then rotated at a specific speed (e.g., 900 rpm).[6][7]

-

The lower phase (the mobile phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).[6][7]

-

Once hydrodynamic equilibrium is reached, the sample (the n-butanol fraction dissolved in a mixture of the two phases) is injected.[6][7]

-

The effluent from the column is continuously monitored by a UV detector (e.g., at 254 nm).[6][7]

-

Fractions are collected, and those containing the purified this compound are identified, typically by High-Performance Liquid Chromatography (HPLC) analysis.[5][6]

-

Structural Identification

The structure of the isolated this compound is confirmed using spectroscopic methods, primarily Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[5][6][7]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a relevant signaling pathway influenced by this compound.

Recent research has shown that this compound can induce apoptosis and elevate reactive oxygen species (ROS) levels in pancreatic cancer cells.[1] Furthermore, it has been suggested to disrupt copper homeostasis, potentially leading to a form of programmed cell death known as cuproptosis.[1] The mitogen-activated protein kinase (MAPK) pathway has also been identified as a potential target.[1]

References

- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. [Study on the flavonoids of Eupatorium lindleyanum] - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone primarily isolated from the plant Eupatorium lindleyanum, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its significant anti-inflammatory and anticancer effects, with a detailed exploration of the underlying molecular mechanisms, including the modulation of key signaling pathways such as NF-κB, ROS generation, and the Akt/p38 MAPK cascade. This document also outlines detailed experimental protocols for assays pertinent to the study of this compound and presents visual representations of its signaling pathways to facilitate a deeper understanding of its mode of action.

Chemical Structure and Physicochemical Properties

This compound is a germacrane-type sesquiterpenoid, a class of C15 isoprenoids characterized by a ten-membered carbocyclic ring. Its chemical structure is complex, featuring a fused furanone ring and multiple chiral centers.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | PubChem |

| Molecular Formula | C₂₄H₃₀O₉ | [1] |

| Molecular Weight | 462.5 g/mol | [1] |

| CAS Number | 877822-41-8 | MedchemExpress |

| Appearance | White to off-white powder/colorless oil | [2][3] |

| Boiling Point (Predicted) | 618.6 ± 55.0 °C | [2] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 13.68 ± 0.10 | [2] |

| Solubility | Soluble in DMSO (≥41.8 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol. | [2][3] |

| Storage | Store at -20°C. | [3] |

| SMILES | C/C/1=C[C@@H]2--INVALID-LINK--C)/COC(=O)C)OC(=O)/C(=C/CO)/C">C@@HC(=C)C(=O)O2 | [1] |

Note: Some physicochemical properties are predicted values and may vary from experimentally determined values.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

In inflammatory conditions, the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the inflammatory response.[4]

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines, including pancreatic and laryngeal cancer.[5][6] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of the Akt/p38 MAPK signaling pathway.

This compound treatment leads to an increase in intracellular ROS levels.[5] Elevated ROS can induce oxidative stress and damage cellular components, ultimately triggering apoptosis, a form of programmed cell death. This process is crucial for eliminating cancerous cells.

The PI3K/Akt and MAPK signaling pathways are critical for cell survival, proliferation, and differentiation. Aberrant activation of the Akt pathway and altered MAPK signaling are common in many cancers. This compound has been observed to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, while simultaneously promoting the phosphorylation of p38 MAPK.[5] The inhibition of pro-survival Akt signaling and activation of pro-apoptotic p38 MAPK signaling collectively contribute to the anticancer effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MiaPaCa-2, PANC-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) dissolved in DMSO (final DMSO concentration should be <0.1%) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-Akt, Akt, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the fields of inflammation and oncology. Its ability to modulate multiple key signaling pathways underscores its importance as a lead compound for drug development. This technical guide provides a foundational understanding of this compound's chemical nature and biological functions. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in preclinical and clinical settings. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and potential clinical applications of this potent sesquiterpene lactone.

References

- 1. researchgate.net [researchgate.net]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from the traditional medicinal herb Eupatorium lindleyanum, has emerged as a promising natural compound with significant anti-tumor activity across a range of cancer types. Its multifaceted mechanism of action distinguishes it from conventional chemotherapeutics, targeting several core cancer cell vulnerabilities simultaneously. This technical guide provides an in-depth review of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects. It details the compound's role in inducing multiple forms of programmed cell death, including apoptosis, ferroptosis, and cuproptosis, arresting the cell cycle, and modulating critical oncogenic signaling pathways such as NF-κB and MAPK. This document synthesizes current research findings, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound's anti-cancer efficacy stems from its ability to engage multiple cellular processes that are fundamental to cancer cell survival and progression.

Induction of Programmed Cell Death

This compound has been shown to induce cancer cell death through several distinct, regulated pathways.

-

Apoptosis: In pancreatic cancer cells, this compound is a known inducer of apoptosis, a classic form of programmed cell death crucial for tissue homeostasis.[1][2][3][4] This process is often mediated through the activation of caspases and disruption of the mitochondrial membrane potential.[3]

-

Ferroptosis in Hepatic Carcinoma: A key mechanism in liver cancer is the induction of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[5][6][7] this compound triggers ferroptosis through a pathway involving endoplasmic reticulum (ER) stress and the activation of Heme oxygenase-1 (HO-1).[5][6] Transmission electron microscopy of hepatic carcinoma cells treated with this compound revealed morphological hallmarks of ferroptosis, including smaller mitochondria with increased membrane density and reduced cristae.[5]

-

Cuproptosis in Pancreatic Cancer: More recent studies have uncovered a novel mechanism involving cuproptosis, a copper-dependent form of cell death. This compound disrupts copper homeostasis in pancreatic cancer cells, leading to a significant increase in intracellular copper levels.[2][3] This disruption, coupled with an elevation of ROS, is pivotal in its cytotoxic effect.[2] Furthermore, this compound demonstrates a synergistic effect with elesclomol (ES), a known cuproptosis-inducing agent, enhancing its cancer-killing capabilities in a copper-dependent manner.[2][3][4]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by interfering with the cell division cycle. In human hepatocarcinoma cell lines SMMC-7721 and HCCLM3, treatment with this compound leads to cell cycle arrest at the S phase.[5][6] This arrest is accompanied by a dose-dependent decrease in the expression of key regulatory proteins essential for the G1/S phase transition, namely cyclin-dependent kinase 2 (CDK2) and cyclin E1.[5]

Modulation of Key Signaling Pathways

This compound exerts significant influence over several signaling cascades that are frequently dysregulated in cancer.

-

Inhibition of the NF-κB Pathway: this compound is a potent inhibitor of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival.[1][8] It has been shown to decrease the phosphorylation of both IκBα (the inhibitor of NF-κB) and the p65 subunit of NF-κB.[8] This prevents the degradation of IκBα and the subsequent translocation of p65 to the nucleus, thereby blocking the transcription of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8]

-

Activation of the ROS-ER-JNK Pathway: The accumulation of Reactive Oxygen Species (ROS) is a central theme in this compound's mechanism.[1][2][3][9] In hepatic carcinoma, this compound activates the ROS-ER-JNK signaling pathway, which is instrumental in its ability to inhibit cancer cell migration.[5][6][9] Western blot analysis confirmed a marked increase in the phosphorylation of c-Jun N-terminal kinase (JNK) in both pancreatic and hepatic cancer cells following treatment.[2][5] The use of a JNK inhibitor reversed the anti-migratory effects of this compound, confirming the pathway's role.[5]

-

Inhibition of Lysine-Specific Demethylase 1 (LSD1): In laryngeal cancer, this compound functions as a selective and reversible inhibitor of LSD1, an enzyme often overexpressed in malignant tumors.[10] This inhibition leads to an increase in the expression of LSD1 substrates H3K9me1 and H3K9me2, which is associated with the suppression of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[10]

Data Presentation: Quantitative Effects

The anti-proliferative activity and molecular effects of this compound have been quantified across various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration |

| Laryngeal Cancer | TU212 | 1.03 | Not Specified |

| Laryngeal Cancer | AMC-HN-8 | 2.13 | Not Specified |

| Laryngeal Cancer | M4e | 3.12 | Not Specified |

| Laryngeal Cancer | LCC | 4.20 | Not Specified |

| Laryngeal Cancer | TU686 | 6.73 | Not Specified |

| Laryngeal Cancer | Hep-2 | 9.07 | Not Specified |

| Pancreatic Cancer | MiaPaCa-2 | < 10 | 24 hours |

| Pancreatic Cancer | PANC-1 | < 10 | 24 hours |

| Pancreatic Cancer | PL-45 | < 10 | 24 hours |

| Hepatic Carcinoma | SMMC-7721 | 6 - 24 (Effective Range) | 24-72 hours |

| Hepatic Carcinoma | HCCLM3 | 6 - 24 (Effective Range) | 24-72 hours |

| Macrophages (NO Prod.) | RAW264.7 | 2.24 | 1 hour |

Data compiled from references[1][5][10].

Table 2: Summary of Molecular Effects of this compound

| Target Pathway/Process | Key Proteins | Observed Effect | Cancer Type | Reference |

| Cell Cycle | CDK2, Cyclin E1 | ↓ Expression | Hepatic | [5] |

| Ferroptosis | HO-1 | ↑ Expression | Hepatic | [5][6] |

| Cuproptosis | Intracellular Copper | ↑ Accumulation | Pancreatic | [2] |

| Cuproptosis Proteins | Modulated | Pancreatic | [2] | |

| MAPK Signaling | p-JNK | ↑ Expression | Hepatic, Pancreatic | [2][5] |

| NF-κB Signaling | p-IκBα, p-NF-κB p65 | ↓ Expression | Macrophages | [8] |

| LSD1 Inhibition | H3K9me1, H3K9me2 | ↑ Expression | Laryngeal | [10] |

| Proliferation Marker | Ki-67 | ↓ Expression | Pancreatic | [2][3][4] |

Key Experimental Protocols

The following are generalized protocols for key assays used to elucidate the mechanism of action of this compound.

Cell Viability Assay (CCK-8/MTT)

-

Cell Seeding: Seed cancer cells (e.g., PANC-1, SMMC-7721) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0-32 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine protein concentration using a BCA assay.[11]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate by size on a 10-12% SDS-PAGE gel.[10][11]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[11] Incubate with primary antibodies (e.g., anti-p-JNK, anti-CDK2, anti-p-p65, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Harvest approximately 1x10⁶ cells treated with this compound or vehicle control.[12]

-

Fixation: Wash cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.[12][13] Incubate for at least 2 hours at 4°C or overnight.

-

Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[12][13][14]

-

Incubation: Incubate in the dark for 30 minutes at room temperature or overnight at 4°C.[13]

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data on a linear scale.[14]

-

Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI)

-

Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound-Induced Ferroptosis in Hepatic Cancer

Caption: this compound induces ferroptosis via ROS, ER stress, and HO-1 activation.

Diagram 2: this compound-Induced Cuproptosis in Pancreatic Cancer

Caption: this compound disrupts copper homeostasis, leading to cuproptosis.

Diagram 3: this compound Inhibition of the NF-κB Pathway

Caption: this compound blocks NF-κB activation by inhibiting IκBα and p65 phosphorylation.

Diagram 4: Experimental Workflow for Western Blot Analysis

Caption: Standardized workflow for analyzing protein expression via Western Blot.

Conclusion

This compound is a potent anti-cancer agent that operates through a sophisticated and interconnected network of mechanisms. It uniquely induces multiple forms of programmed cell death, including apoptosis, ferroptosis, and the more recently described cuproptosis, providing multiple avenues to overcome cancer cell resistance. Its ability to arrest the cell cycle and inhibit critical pro-survival and pro-inflammatory signaling pathways like NF-κB and JNK further underscores its therapeutic potential. The comprehensive data presented in this guide highlight this compound as a high-priority candidate for further preclinical and clinical investigation in the development of novel cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 14. cancer.wisc.edu [cancer.wisc.edu]

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

An In-depth Technical Guide on the Anti-inflammatory Effects of Eupalinolide B

Introduction

This compound is a sesquiterpene lactone, a natural compound isolated from the plant Eupatorium lindleyanum[1][2]. This plant has been utilized in traditional medicine for treating conditions like chronic bronchitis[3]. Modern pharmacological studies have revealed that this compound possesses a range of biological activities, including anti-tumor and anti-inflammatory properties[3][4]. Its potential as an anti-inflammatory agent stems from its ability to modulate key signaling pathways involved in the inflammatory response, making it a compound of significant interest for researchers and drug development professionals. This document provides a comprehensive technical overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.

This compound exerts its anti-inflammatory effects primarily by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][5][6].

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory gene response[7]. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes[7][8].

This compound has been shown to potently inhibit this pathway. Studies indicate that it prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit[2][8]. A key molecular target identified is the ubiquitin-conjugating enzyme UBE2D3. By covalently binding to UBE2D3, this compound inhibits its activity, which in turn prevents the ubiquitination and degradation of IκBα, effectively shutting down the NF-κB signaling cascade[2]. Another potential target is the TAK1 protein, which is upstream in the NF-κB and MAPK activation pathways[1][3].

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, also plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators[3][9]. This compound has been reported to attenuate acute lung injury by inhibiting the activation of MAPK signaling[1][3]. While its effects on MAPK can be complex and cell-type dependent, in inflammatory contexts, it generally acts as an inhibitor of this pathway, contributing to the downregulation of inflammatory gene expression.

Caption: this compound inhibits the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The data highlights its potency in inhibiting key inflammatory markers.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Assay / Stimulus | Effect | IC₅₀ / Concentration | Citation(s) |

| RAW 264.7 Macrophages | Nitric Oxide (NO) Production / LPS | Inhibition of NO production | 2.24 µM | [1] |

| RAW 264.7 Macrophages | Cytokine mRNA levels / P. gingivalis-LPS | Significant inhibition | 8 µM | [2][8] |

| RAW 264.7 Macrophages | Cytokine Secretion (TNF-α, IL-6, IL-1β) / P. gingivalis-LPS | Significant inhibition | 8 µM | [2][8] |

| RA-FLS | Cell Viability | Reduction in viability | 0-32 µM (concentration-dependent) | [1] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Dosage | Key Findings | Citation(s) |

| Adjuvant-Induced Arthritis (AIA) Rats | 8-16 mg/kg (i.p., daily for 2 weeks) | Reduced paw swelling and arthritis index. Down-regulated serum TNF-α, IL-1β, and MCP-1. | [1][10] |

| LPS-Induced Acute Lung Injury Mice | 5-20 mg/kg (i.p.) | Significantly alleviated lung injury. | [1] |

| Mouse Periodontitis | 30 mg/kg (i.p., daily for 14 days) | Improved periodontal inflammatory damage and inhibited alveolar bone resorption. | [1][2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

Caption: General experimental workflow for in vitro studies.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.

-

Treatment Protocol: Cells are seeded in plates (e.g., 96-well for viability, 6-well for protein/RNA). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus like Lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours)[5][11].

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

-

Methodology:

-

Collect 50-100 µL of cell culture supernatant from each well after treatment.

-

Mix the supernatant with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Quantify nitrite concentration against a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant or serum[8].

-

Methodology:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash and add a biotinylated detection antibody.

-

Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash and add a substrate solution (e.g., TMB). The reaction is stopped with a stop solution.

-

Measure the absorbance at 450 nm. The concentration is determined from the standard curve.

-

Western Blot Analysis

-

Principle: Detects and quantifies the expression levels of specific proteins (e.g., p-p65, IκBα, COX-2, iNOS) in cell lysates[2][8].

-

Methodology:

-

Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used for quantification relative to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Adjuvant-Induced Arthritis (AIA) Model

-

Principle: A widely used animal model for rheumatoid arthritis that mimics the inflammatory and autoimmune features of the human disease[10].

-

Methodology:

-

Induction: Induce arthritis in rats (e.g., Sprague-Dawley) by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the subplantar region of the hind paw.

-

Treatment: Begin treatment with this compound (e.g., 8-16 mg/kg, i.p.) at a set time post-induction and continue for a specified period (e.g., 14 days)[1].

-

Assessment: Monitor disease progression by measuring paw volume (plethysmometry) and assigning an arthritis index score based on erythema and swelling.

-

Analysis: At the end of the study, collect blood for serum cytokine analysis (ELISA) and harvest joint tissues for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Conclusion

This compound is a potent anti-inflammatory agent with well-defined mechanisms of action. Its ability to inhibit the NF-κB and MAPK signaling pathways, primarily by targeting upstream components like UBE2D3 and TAK1, leads to a significant reduction in the expression and release of key pro-inflammatory mediators. Quantitative in vitro and in vivo data support its efficacy in models of arthritis, acute lung injury, and periodontitis. The detailed experimental protocols provide a framework for further investigation into its therapeutic potential. Future research should focus on its oral bioavailability, pharmacokinetic profile, and long-term safety to advance its development as a potential therapeutic for inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupatolide inhibits lipopolysaccharide-induced COX-2 and iNOS expression in RAW264.7 cells by inducing proteasomal degradation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Deep Dive into its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product with significant anti-inflammatory and anti-cancer properties. Its therapeutic potential stems from its ability to modulate critical signaling pathways implicated in the pathogenesis of various diseases. This technical guide provides an in-depth analysis of the molecular targets of this compound and its impact on key signaling cascades, offering a valuable resource for researchers and drug development professionals. We will delve into the quantitative aspects of its activity, detailed experimental methodologies for its study, and visual representations of its mechanisms of action.

Quantitative Data Summary

The biological activity of this compound has been quantified in various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) in different cell lines and contexts. This data is crucial for understanding its potency and selectivity.

| Compound | Cell Line | Assay | IC50 Value (µM) | Exposure Time | Reference |

| This compound | MiaPaCa-2 (Pancreatic Cancer) | CCK8 Assay | Most pronounced effect among EA, EB, and EO | Not Specified | [1] |

| This compound | PANC-1, PL-45 (Pancreatic Cancer) | CCK8 Assay | Significantly stronger effect than on normal cells | Not Specified | [1] |

| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 10.34 | 24 h | [2] |

| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 5.85 | 48 h | [2] |

| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 3.57 | 72 h | [2] |

| Eupalinolide O | MDA-MB-453 (Triple-Negative Breast Cancer) | MTT Assay | 11.47 | 24 h | [2] |

| Eupalinolide O | MDA-MB-453 (Triple-Negative Breast Cancer) | MTT Assay | 7.06 | 48 h | [2] |

| Eupalinolide O | MDA-MB-453 (Triple-Negative Breast Cancer) | MTT Assay | 3.03 | 72 h | [2] |

Core Molecular Targets and Signaling Pathways

This compound exerts its effects by interacting with a range of molecular targets, leading to the modulation of several key signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses and cell survival. This compound has been shown to be a potent inhibitor of this pathway.[3]

Molecular Target: Ubiquitin-conjugating enzyme E2 D3 (UBE2D3)

This compound directly targets and covalently binds to the Cys85 residue of UBE2D3.[3][4][5] This interaction inhibits the enzymatic activity of UBE2D3, which is crucial for the ubiquitination and subsequent proteasomal degradation of IκBα, the inhibitor of NF-κB. By stabilizing IκBα, this compound prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes.[3][6]

The ROS-ER-JNK Signaling Pathway

This compound can induce the production of Reactive Oxygen Species (ROS), leading to Endoplasmic Reticulum (ER) stress and subsequent activation of the c-Jun N-terminal kinase (JNK) pathway. This cascade plays a role in its anti-cancer effects, including the induction of apoptosis and inhibition of cell migration.[1][7]

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation, survival, and metastasis. While direct studies on this compound are limited, related compounds like Eupalinolide J have been shown to promote the ubiquitin-dependent degradation of STAT3.[8] This suggests a potential mechanism for this compound's anti-cancer activity.

The AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are central regulators of cellular metabolism, growth, and autophagy. While direct evidence for this compound is still emerging, a related compound, Eupalinolide A, has been shown to modulate the AMPK/mTOR pathway, suggesting a similar mechanism may be at play for this compound.[7]

Experimental Protocols

To facilitate further research into the molecular mechanisms of this compound, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT/CCK8)

This assay is fundamental for determining the cytotoxic effects of this compound on various cell lines.[1][2]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2 × 10³ to 5 × 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).[2]

-

Reagent Incubation:

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

For CCK8 Assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (MTT only): After incubation, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for the MTT assay or 450 nm for the CCK8 assay using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to assess the levels of total and phosphorylated proteins in the NF-κB pathway.[3]

-

Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended dilutions for antibodies can be found from manufacturer datasheets, but are typically in the range of 1:1000.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This technique visualizes the subcellular localization of the NF-κB p65 subunit.[3]

-

Cell Culture: Grow cells on glass coverslips in a 6-well plate.

-

Treatment: Treat the cells with this compound and/or a stimulant as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (e.g., 1:100 to 1:400 dilution) for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines

This method quantifies the mRNA expression levels of NF-κB target genes, such as pro-inflammatory cytokines.[3]

-

RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound is a multifaceted natural compound that modulates several critical signaling pathways, primarily through the inhibition of the NF-κB cascade via direct targeting of UBE2D3 and the activation of the ROS-ER-JNK pathway. Its potential to also influence STAT3 and AMPK/mTOR signaling further underscores its therapeutic promise. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate molecular mechanisms of this compound and to accelerate its development as a potential therapeutic agent for a range of inflammatory diseases and cancers. The continued investigation into its molecular interactions and signaling consequences will be pivotal in unlocking its full clinical potential.

References

- 1. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbs.com [ijbs.com]

- 3. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. e-century.us [e-century.us]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Eupalinolide B: A Promising Multi-Faceted Approach to Inducing Apoptosis in Pancreatic Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options. Recent research has highlighted the potential of natural compounds in combating this devastating disease. Eupalinolide B (EB), a sesquiterpene lactone extracted from Eupatorium lindleyanum DC, has emerged as a promising candidate, demonstrating significant anti-cancer activity against pancreatic cancer cells.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a specific focus on its ability to induce apoptosis in pancreatic cancer cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in advancing the study and potential therapeutic application of this compound.

Introduction

Pancreatic cancer is characterized by its aggressive nature, late diagnosis, and profound resistance to conventional therapies. The tumor microenvironment and intrinsic cellular signaling pathways contribute to this resistance, necessitating the exploration of novel therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, and this compound is a noteworthy example with demonstrated efficacy in preclinical models of pancreatic cancer.[1][2][3]

This document synthesizes the available data on this compound's effects on pancreatic cancer, detailing its impact on cell viability, the induction of apoptotic pathways, and its interplay with reactive oxygen species (ROS) and copper homeostasis.

Quantitative Data on the Effects of this compound on Pancreatic Cancer Cells

The following table summarizes the key quantitative findings from preclinical studies on this compound. It is important to note that specific IC50 values and detailed apoptosis rates are not consistently available in the public domain and the following data is compiled from the available literature.

| Cell Line | Assay | Parameter | Observation | Reference |

| MiaPaCa-2 | CCK8 Assay | Cell Viability | Significant reduction in a dose-dependent manner. This compound showed the most pronounced effect compared to Eupalinolide A and O. | [3] |

| PANC-1 | Not Specified | Cell Viability | Significant inhibitory effects. | [3] |

| PL-45 | Not Specified | Cell Migration & Invasion | Significant inhibition. | [1] |

| HPNE (normal pancreatic cells) | CCK8 Assay | Cytotoxicity | This compound demonstrated a significantly stronger effect on pancreatic cancer cells than on normal pancreatic cells. | [3] |

| MiaPaCa-2, PANC-1 | Western Blot | Protein Expression | Increased cleavage of caspase 3, caspase 9, and PARP. | [3] |

| MiaPaCa-2, PANC-1 | Flow Cytometry | Apoptosis | Confirmed induction of apoptosis. | [3] |

| Pancreatic Cancer Cells | Not Specified | Intracellular Copper Levels | Significant increase after this compound treatment. | [3] |

| Pancreatic Cancer Cells | Western Blot | Cuproptosis-related Proteins | Increased HSP70, decreased LIAS. No significant impact on FDX1. | [3] |

| Pancreatic Cancer Cells | Not Specified | Reactive Oxygen Species (ROS) | Elevated levels. | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the study of this compound.

Cell Culture

-

Cell Lines: Human pancreatic cancer cell lines MiaPaCa-2, PANC-1, and PL-45, and the normal human pancreatic nestin-expressing (HPNE) cell line were utilized.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK8 Assay)

-

Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

-

CCK8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK8) solution was added to each well.

-

Incubation: Plates were incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Cells were treated with this compound at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Cells were harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).

-

Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometric Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, PARP, HSP70, LIAS, FDX1, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: Cells were treated with this compound.

-

Probe Loading: Cells were incubated with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark.

-

Analysis: The fluorescence intensity, which is proportional to the intracellular ROS levels, was measured using a flow cytometer or a fluorescence microscope.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflows involved in this compound-induced apoptosis in pancreatic cancer.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: this compound's impact on copper homeostasis and cuproptosis-related proteins.

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent against pancreatic cancer by inducing apoptosis through multiple mechanisms, including the generation of reactive oxygen species and the disruption of copper homeostasis, potentially leading to a novel form of cell death known as cuproptosis.[1][2][3] The data suggests that this compound is more cytotoxic to cancerous pancreatic cells than to normal cells, indicating a favorable therapeutic window.

Further research is warranted to fully elucidate the intricate molecular pathways activated by this compound. Key areas for future investigation include:

-

In-depth Mechanistic Studies: A more detailed investigation into the signaling cascades upstream of ROS production and the precise molecular targets of this compound.

-

In Vivo Efficacy and Toxicology: Comprehensive studies in animal models to evaluate the therapeutic efficacy, pharmacokinetics, pharmacodynamics, and potential toxicity of this compound.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies for pancreatic cancer.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

The promising preclinical findings for this compound provide a strong rationale for its continued development as a potential therapeutic agent for pancreatic cancer. This technical guide serves as a foundational resource to aid researchers in this critical endeavor.

References

Eupalinolide B: A Technical Whitepaper on its Regulatory Role in the NF-κB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a compound of significant interest due to its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] A critical mechanism underlying these properties is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of genes involved in inflammation, immune responses, cell proliferation, and survival.[4][5] Its dysregulation is a hallmark of numerous chronic inflammatory diseases and malignancies.[4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates the NF-κB pathway, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is a primary target for pro-inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[5][6] In its inactive state, the NF-κB heterodimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[7][8]

Caption: The Canonical NF-κB Signaling Pathway.

This compound exerts its inhibitory effects by intervening at crucial steps in this cascade. Studies have shown that it effectively suppresses the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.[1] This action keeps the NF-κB p65/p50 dimer in its inactive, cytoplasm-bound state. Furthermore, this compound has been observed to inhibit the phosphorylation of the NF-κB p65 subunit itself and block its translocation into the nucleus, which is a critical step for initiating the transcription of target inflammatory genes.[1]

Caption: this compound's Mechanism of NF-κB Inhibition.

Quantitative Data on NF-κB Pathway Modulation

The inhibitory effect of this compound on the NF-κB pathway has been quantified through the measurement of downstream inflammatory mediators. Treatment of macrophage-like RAW264.7 cells with this compound leads to a significant, dose-dependent reduction in the expression and secretion of pro-inflammatory cytokines.

| Parameter | Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |

| p-IκBα Protein Level | RAW264.7 | P. gingivalis-LPS | 8 µM | Significant decrease | [1] |

| p-NF-κB p65 Protein Level | RAW264.7 | P. gingivalis-LPS | 8 µM | Significant decrease | [1] |

| TNF-α mRNA Level | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |

| IL-6 mRNA Level | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |

| IL-1β mRNA Level | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |

| TNF-α Secretion | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |

| IL-6 Secretion | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |

| IL-1β Secretion | RAW264.7 | P. gingivalis-LPS | 2, 4, 8 µM | Dose-dependent decrease | [1] |

Experimental Protocols

The investigation into this compound's mechanism of action relies on a suite of standard molecular biology techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

Eupalinolide B: A Comprehensive Review of its Bioactive Properties and Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from the traditional medicinal herb Eupatorium lindleyanum, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth review of the current scientific literature on the bioactivity of this compound. It consolidates quantitative data on its anticancer, anti-inflammatory, and neuroprotective effects, details the experimental protocols used in key studies, and visualizes the complex signaling pathways it modulates. The evidence presented herein underscores the potential of this compound as a promising candidate for further preclinical and clinical investigation in the fields of oncology, immunology, and neurology.

Introduction

This compound (EB) is a germacrane-type sesquiterpene lactone, a class of natural products known for their wide range of biological effects.[1] Extracted from Eupatorium lindleyanum, a plant with a long history of use in traditional medicine for treating conditions like chronic bronchitis, EB has been the subject of modern pharmacological research to validate and understand its therapeutic mechanisms.[2][3] This document synthesizes the findings from numerous studies, focusing on the compound's potent bioactivities, including its anticancer, anti-inflammatory, and neuroprotective properties, to serve as a comprehensive resource for the scientific community.

Anticancer Bioactivity

This compound demonstrates significant cytotoxic and anti-proliferative effects across a variety of cancer cell lines, including hepatic, pancreatic, ovarian, and lung cancers.[1][4][5][6] Its anticancer activity is multifaceted, involving the induction of multiple forms of programmed cell death and the inhibition of metastasis.[2][7][8]

In Vitro Cytotoxicity and Anti-proliferative Effects

Quantitative data from various studies highlight the potent in vitro anticancer activity of this compound. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cancer Type | Cell Line | IC50 (µM) | Time Point (hours) | Reference |

| Hepatic Carcinoma | SMMC-7721 | 6-24 (Significant Inhibition) | 24-72 | [1] |

| HCCLM3 | 6-24 (Significant Inhibition) | 24-72 | [1] | |

| Pancreatic Cancer | MiaPaCa-2 | <10 (Significant Inhibition) | 24 | [1] |

| PANC-1 | <10 (Significant Inhibition) | 24 | [1] | |

| PL-45 | <10 (Significant Inhibition) | 24 | [1] | |

| Ovarian Cancer | Anglne | Concentration-dependent inhibition | 12, 24, 48 | [5] |

| A2780 | Concentration-dependent inhibition | 12, 24, 48 | [5] | |

| Various Tumors | P-388 | 0.17 (Eupalinilide L, related compound) | Not Specified | [6] |

| A-549 (Lung) | Potent Cytotoxicity | Not Specified | [4][6] | |

| BGC-823 (Gastric) | Potent Cytotoxicity | Not Specified | [4] | |

| HL-60 (Leukemia) | Potent Cytotoxicity | Not Specified | [4] |

Mechanisms of Anticancer Action

This compound employs several distinct mechanisms to inhibit cancer cell growth and survival.

-

Ferroptosis and Cell Cycle Arrest: In hepatic carcinoma cells (SMMC-7721 and HCCLM3), this compound induces ferroptosis, a form of iron-dependent programmed cell death.[9][10] This is mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1), which leads to a decrease in the expression of Glutathione Peroxidase 4 (GPx4), a key regulator of ferroptosis.[9] Concurrently, it blocks the cell cycle at the S phase.[9][10]

Figure 1: this compound-induced ferroptosis and cell cycle arrest in hepatic carcinoma.

-

ROS-ER-JNK Pathway and Migration Inhibition: In addition to inducing cell death, this compound inhibits the migration of human hepatic carcinoma cells.[9] This action is not linked to ferroptosis but is instead mediated through the activation of the Reactive Oxygen Species (ROS)-ER-JNK signaling pathway.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound Inhibited the Proliferation and Migration of Ovari...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Eupalinolide K | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a germacrane sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has emerged as a promising natural product with a diverse range of biological activities. Since its discovery, extensive research has elucidated its potent anticancer and anti-inflammatory properties, driven by a multi-faceted mechanism of action that includes the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its isolation and key biological assays, a comprehensive summary of its quantitative biological data, and a visual representation of its known signaling pathways.

Discovery and History

This compound was first reported as a known germacrane sesquiterpene isolated from Eupatorium lindleyanum in a 2007 publication in the Journal of Asian Natural Products Research by Yang and colleagues.[1] This study focused on the isolation and characterization of cytotoxic sesquiterpene lactones from this plant species. The structure of this compound was elucidated using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) and 2D NMR experiments.[1]

Eupatorium lindleyanum has a long history of use in traditional Chinese medicine for treating various ailments, including cough and tracheitis, owing to its antimicrobial and anti-inflammatory properties.[2] The isolation and characterization of this compound and other bioactive constituents from this plant have provided a scientific basis for its traditional uses and have opened avenues for the development of new therapeutic agents.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C22H28O8 | MedchemExpress |

| Molecular Weight | 420.45 | MedchemExpress |

| Appearance | White powder | MedchemExpress |

| Solubility | Soluble in methanol and ethanol | MedchemExpress |

| Class | Germacrane Sesquiterpene | [2][3] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, generate reactive oxygen species (ROS), and modulate critical signaling pathways involved in cancer cell proliferation and survival.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| MiaPaCa-2 | Pancreatic Cancer | <10 | 24 h | [3][4] |

| PANC-1 | Pancreatic Cancer | <10 | 24 h | [3][4] |

| PL-45 | Pancreatic Cancer | <10 | 24 h | [3] |

| SMMC-7721 | Hepatocarcinoma | 6-24 (range) | 24-72 h | [3] |

| HCCLM3 | Hepatocarcinoma | 6-24 (range) | 24-72 h | [3] |

| A-549 | Lung Carcinoma | Not specified | Not specified | [1] |

| BGC-823 | Gastric Carcinoma | Not specified | Not specified | [1] |

| HL-60 | Promyelocytic Leukemia | Not specified | Not specified | [1] |

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC50 (µM) | Stimulant | Reference |

| NO Production Inhibition | RAW264.7 | 2.24 | LPS | [3] |

Mechanism of Action

The biological effects of this compound are mediated through multiple mechanisms of action:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells.[2][3]

-

Elevation of Reactive Oxygen Species (ROS): It increases intracellular ROS levels, leading to oxidative stress and cell death.[3]

-

Modulation of Signaling Pathways: this compound influences several key signaling pathways:

-

Inhibition of NF-κB: It suppresses the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[3][5]

-

Activation of MAPK Pathways: It can activate MAPKs, including the ROS-ER-JNK signaling pathway, which is involved in cell migration.[3]

-

Regulation of GSK-3β/β-catenin: This pathway is also modulated by this compound.[3]

-

Targeting UBE2D3 and TAK1: this compound has been shown to target these proteins.[3]

-

Signaling Pathways and Experimental Workflows

This compound Induced Anti-inflammatory Signaling

Caption: this compound inhibits the NF-κB signaling pathway.

This compound Induced Pro-Apoptotic Signaling in Cancer Cells

Caption: this compound induces apoptosis via the ROS-ER-JNK pathway.

General Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Experimental Protocols

Isolation of this compound from Eupatorium lindleyanum

This protocol is based on the methods described by Yang et al. (2007) and Zhang et al. (2012).[1][6]

a. Plant Material and Extraction:

-

Air-dry the aerial parts of Eupatorium lindleyanum.

-

Pulverize the dried plant material.

-

Extract the powdered material with 95% ethanol at room temperature.

-

Concentrate the extract under reduced pressure to obtain a crude extract.

b. Fractionation:

-

Suspend the crude extract in water.

-

Partition the suspension successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Concentrate the n-BuOH fraction.

c. Chromatographic Separation (High-Speed Counter-Current Chromatography - HSCCC):

-

Two-phase solvent system: Prepare a mixture of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v).

-

HSCCC Operation:

-

Fill the multilayer coil column entirely with the upper phase as the stationary phase.

-

Rotate the apparatus at a suitable speed (e.g., 900 rpm).

-

Pump the lower phase into the column as the mobile phase at a flow rate of 2.0 mL/min.

-

After hydrodynamic equilibrium is established, inject the n-BuOH fraction dissolved in the two-phase solvent system.

-

-

Fraction Collection and Analysis:

-

Monitor the effluent with a UV detector at 254 nm.

-

Collect fractions based on the chromatogram.

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing this compound.

-

d. Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), 1H NMR, and 13C NMR.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for NF-κB Pathway

-

Culture RAW264.7 macrophages and pre-treat with this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-